6-bromo-1H-purin-2-amine
Description
Significance of Purine (B94841) Scaffolds in Chemical Biology
Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. researchgate.netrsc.orgdrugbank.com This core structure is the foundation for adenine (B156593) and guanine (B1146940), two of the fundamental building blocks of nucleic acids (DNA and RNA). rsc.orgrsc.org Beyond their role in genetics, purine derivatives are integral to a vast array of life-sustaining processes. They are key components of energy carriers like adenosine (B11128) triphosphate (ATP), coenzymes such as nicotinamide (B372718) adenine dinucleotide (NAD), and signaling molecules involved in intracellular transduction. rsc.orgrsc.org
The inherent bioactivity and structural versatility of the purine scaffold have made it a "privileged" structure in medicinal chemistry and drug discovery. researchgate.netrsc.org Researchers have successfully developed purine-based compounds for a wide range of therapeutic applications. nih.gov These include treatments for cancer, viral infections (such as herpes, HIV, and influenza), inflammation, and microbial infections. researchgate.netnih.gov The ability of the purine nucleus to be chemically modified at various positions allows for the creation of large libraries of derivatives, each with potentially unique biological activities and target specificities. rsc.orgresearchgate.net This adaptability makes purine scaffolds a central focus for developing novel therapeutic agents and chemical probes to investigate complex biological pathways. researchgate.netacs.org
Rationale for Academic Research on Halogenated Purine Derivatives
The introduction of halogen atoms—such as bromine, chlorine, and fluorine—into the purine scaffold is a key strategy in medicinal chemistry to modulate the compound's properties. rsc.orgnih.gov Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netmazums.ac.ir For instance, halogenated purines have been investigated as intermediates in the synthesis of more complex molecules, where the halogen acts as a reactive handle for further chemical modifications, such as cross-coupling reactions. researchgate.netkoreascience.kr
Research has demonstrated that halogenated purines, including 2-amino-6-halogenopurines and 2,6-dihalogenated purines, exhibit notable antiproliferative activity against cancer cell lines. nih.govtandfonline.com The position and nature of the halogen can dramatically affect the compound's potency and selectivity. tandfonline.com For example, studies have shown that 2,6-dichloro derivatives of purines can be highly potent in inhibiting tumor cell proliferation. nih.govtandfonline.com Furthermore, the bromine atom, in particular, can be a crucial substituent for creating potent and selective inhibitors of specific enzymes or protein-protein interactions. acs.orgnih.gov The synthesis of various halogenated purine derivatives, such as 2-amino-6-bromopurine (B1275490), is a subject of ongoing research to discover compounds with improved biological activity. koreascience.kr
Overview of Current Research Perspectives on 6-Bromo-1H-purin-2-amine
This compound, also known as 2-amino-6-bromopurine, is a specific halogenated purine derivative that serves as a valuable building block in synthetic and medicinal chemistry. koreascience.krnih.gov Its structure features an amino group at the C2 position and a bromine atom at the C6 position of the purine ring, making it an isomer of the more commonly known 8-bromoguanine (B1384121) derivatives.
Current research perspectives on this compound often center on its utility as a synthetic intermediate. The bromine atom at the C6 position is a versatile functional group that can be readily displaced or used in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) of 2-aminopurine (B61359) derivatives.
While direct biological applications of this compound itself are not extensively detailed, its derivatives are of significant interest. For example, the broader class of 2-aminopurine scaffolds has been identified as a template for developing potent and selective ligands for various biological targets, including bromodomains, which are readers of epigenetic marks. acs.org Research has shown that modifying the purine core, including through halogenation, can lead to compounds that induce significant protein structural changes upon binding, offering a pathway to highly selective chemical probes and potential therapeutics. acs.org The synthesis of 2-amino-6-bromopurine is typically achieved through the halogenation of 2-aminopurine precursors. koreascience.kr
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₅H₄BrN₅ |
| CAS Number | 82499-03-4 |
| Synonyms | 2-Amino-6-bromopurine, 6-bromo-9H-purin-2-amine |
| Key Structural Features | Purine core, Amino group at C2, Bromine atom at C6 |
Data sourced from PubChem CID 6101139. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGBGNVPUMCKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=NC2=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NC(=NC2=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 1h Purin 2 Amine and Its Derivatives
Direct Synthesis Approaches
Direct approaches focus on introducing the bromine atom onto a pre-formed purine (B94841) ring system or building the brominated purine from acyclic precursors.
Nucleophilic Substitution Strategies on Purine Ring Systems
A primary route to 6-bromo-1H-purin-2-amine involves nucleophilic substitution on a purine ring bearing a suitable leaving group at the C6 position, most commonly a chloro group. The starting material, 2-amino-6-chloropurine (B14584), is readily available and serves as a key precursor. koreascience.krncats.io The chlorine atom at the C6 position can be displaced by a bromide ion in a halogen exchange reaction.
This transformation can be facilitated by various catalysts to improve reaction rates and yields. Phase transfer catalysts, such as tetraphenylphosphonium (B101447) bromide (TPPB), have been shown to be effective, allowing the reaction to proceed rapidly and in high yield (88%) under relatively mild conditions. koreascience.kr The use of such catalysts overcomes the solubility issues of the purine substrate. koreascience.kr Other catalytic systems, including ammonium (B1175870) salts and metal carbonyls, have also been explored, though they may present disadvantages like higher cost or more drastic reaction conditions. koreascience.kr
| Catalyst System | Substrate | Product | Yield | Reference |
| KBr, TPPB | 2-Amino-6-chloropurine | This compound | 88% | koreascience.kr |
Electrophilic Bromination Protocols on Purine Precursors
Electrophilic bromination offers a more direct method for introducing a bromine atom onto the purine ring. This approach typically involves the reaction of a purine precursor, such as 2-aminopurine (B61359), with an electrophilic brominating agent. A common reagent for this purpose is N-Bromosuccinimide (NBS). For instance, 9-acetoxyethyl-2-amino-6-chloropurine can be treated with NBS to yield 9-acetoxyethyl-2-amino-8-bromo-6-chloropurine, demonstrating bromination at the C8 position. sioc-journal.cn
The reactivity of the purine ring towards electrophilic substitution is influenced by the substituents already present. Activating groups, such as the amino group at C2, can direct the incoming electrophile. The mechanism involves the generation of a positively charged bromine species that is then attacked by the electron-rich purine ring. youtube.comyoutube.com A subsequent deprotonation step restores the aromaticity of the ring. youtube.com
Palladium-Catalyzed Cross-Coupling Methodologies for C6 Position Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the C6 functionalization of 6-bromopurines, allowing for the introduction of a wide array of substituents. sigmaaldrich.comnobelprize.org These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are central to creating diverse libraries of purine derivatives for biological screening. sigmaaldrich.comrsc.org
The this compound scaffold serves as an excellent substrate for these transformations. For example, in the Suzuki-Miyaura coupling, the bromine atom is replaced by an aryl or vinyl group from a boronic acid or ester in the presence of a palladium catalyst and a base. nobelprize.orguwindsor.ca The general mechanism involves an oxidative addition of the bromopurine to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the C-C coupled product and regenerate the catalyst. nobelprize.org These reactions can often be performed under mild conditions, sometimes even in aqueous media using specialized surfactants. sigmaaldrich.com
| Coupling Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Product Type |
| Suzuki-Miyaura | 6-Bromopurine derivative | Aryl/vinyl boronic acid | Pd(0) complex | C6-Aryl/vinyl purine |
| Sonogashira | 6-Bromopurine derivative | Terminal alkyne | Pd(0) complex, Cu(I) salt | C6-Alkynyl purine |
| Buchwald-Hartwig | 6-Bromopurine derivative | Amine | Pd(0) complex, phosphine (B1218219) ligand | C6-Amino purine |
Other Metal-Mediated Coupling Reactions
Besides palladium, other transition metals, particularly copper, are utilized in coupling reactions at the C6 position of bromopurines. Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are effective for forming C-N, C-O, and C-S bonds. researchgate.net For instance, copper(I) iodide (CuI) in the presence of a diamine ligand can catalyze the conversion of aryl bromides to aryl iodides in a process known as the Finkelstein reaction. organic-chemistry.org This methodology is also applicable to heteroaryl bromides like 6-bromopurines.
Copper catalysis is also employed for coupling aryl halides with aqueous ammonia (B1221849) to produce primary anilines, a transformation that can be extended to bromopurines. rsc.org These copper-catalyzed methods often offer advantages such as lower cost of the catalyst and tolerance to a wide range of functional groups. researchgate.netorganic-chemistry.org
Synthesis of Diverse Purine-Based Scaffolds for Subsequent Functionalization
A common and practical strategy for obtaining this compound involves the synthesis of a stable and versatile precursor that can be readily converted to the desired product.
Precursor Synthesis via 2-Amino-6-chloropurine
2-Amino-6-chloropurine is arguably the most important precursor for the synthesis of this compound and its derivatives. koreascience.krncats.ioacs.org It is typically synthesized from guanine (B1146940). koreascience.kr One method involves the acetylation of guanine to form 2,9-diacetylguanine, which is then treated with phosphorus oxychloride (POCl3) to yield 2-amino-6-chloropurine. koreascience.kr
Once obtained, 2-amino-6-chloropurine can be subjected to a halogen exchange reaction, as detailed in section 2.1.1, to produce this compound. koreascience.kr The chloro group at the C6 position is a versatile handle, as it can undergo nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles, including amines, alcohols, and thiols, to generate a wide range of C6-substituted purine derivatives. researchgate.netnih.gov This reactivity makes 2-amino-6-chloropurine a cornerstone in the synthesis of diverse purine-based compounds. For example, it can be alkylated at the N9 position before undergoing substitution at the C6 position. acs.org
Multi-Step Reaction Sequences for Complex Analogues
The synthesis of complex analogs of this compound often necessitates multi-step reaction sequences, allowing for the introduction of various functional groups at different positions of the purine ring. These sequences are meticulously designed to achieve the desired molecular architecture with high selectivity and yield.
A common strategy involves the modification of a pre-formed purine core. For instance, starting with a suitable purine derivative, a sequence of reactions such as protection, activation, and substitution can be employed to introduce desired functionalities. One illustrative pathway begins with the bromination of a purine precursor at the C8 position, followed by further modifications. For example, the bromination of 1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione derivatives has been achieved using N-bromosuccinimide (NBS) in DMF. rsc.org A similar approach could be envisioned for the synthesis of 8-bromo-6-substituted purine derivatives.
Another powerful technique for creating complex analogs is through metal-catalyzed cross-coupling reactions. The bromine atom at the C6 position of this compound is particularly amenable to such reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, leading to a vast library of novel compounds. For example, a copper-catalyzed cross-coupling method has been utilized to generate 8-arylsulfanyl adenine (B156593) intermediates from 8-mercaptoadenine and various aryl iodides. nih.gov This methodology could be adapted to couple various thiols at the C6 position of this compound.
Furthermore, multi-step sequences can involve the construction of the purine ring system from acyclic precursors. This approach offers greater flexibility in introducing substituents at various positions. A general route to purine-2,6-diones involves the cyclization of 5,6-diaminopyrimidine-2,4(1H,3H)-diones with reagents like triethyl orthoformate. rsc.org Subsequent bromination would yield the desired 8-bromo-purine-2,6-dione.
The synthesis of more complex, multi-substituted analogs often requires a combination of these strategies. For example, a multi-step synthesis of novel 6,8,9-trisubstituted purine analogues has been reported starting from 4,6-dichloro-5-nitropyrimidine. rsc.org This sequence involves reduction of the nitro group, selective amination at the C6 position, and subsequent modifications at the C8 and N9 positions.
| Reaction Type | Starting Material | Reagents and Conditions | Product Type | Reference |
| Bromination | 1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione | N-Bromosuccinimide (NBS), DMF, 90 °C, 8 h | 8-Bromo-purine derivative | rsc.org |
| Copper-Catalyzed Cross-Coupling | 8-Mercaptoadenine, Aryl iodides | CuI, neocuproine, NaOt-Bu, DMF, 110 °C | 8-Arylsulfanyl adenine derivative | nih.gov |
| Purine Ring Synthesis | 5,6-Diamino-pyrimidine-2,4(1H,3H)-diones | Triethyl orthoformate, p-TsOH | 1H-Purine-2,6(3H,7H)-dione | rsc.org |
| Multi-step Synthesis | 4,6-Dichloro-5-nitropyrimidine | 1. SnCl2, EtOH; 2. Cyclopentylamine, 125 °C | 6,8,9-Trisubstituted purine analogue | rsc.org |
Exploration of Green Chemistry Principles in Synthetic Route Design
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize the environmental impact of drug synthesis. The synthesis of this compound and its derivatives is no exception, with researchers exploring more sustainable and efficient methods.
One of the key areas of focus is the use of alternative energy sources to drive chemical reactions. Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. benthamdirect.com The synthesis of C6-cyclo secondary amine-substituted purine analogs has been efficiently achieved in neat water with the aid of microwave irradiation, highlighting a rapid and convenient green method. rsc.org This approach avoids the use of volatile organic solvents, further enhancing its environmental credentials.
The use of environmentally benign solvents is another cornerstone of green chemistry. Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for many chemical transformations. The aforementioned microwave-assisted synthesis of purine analogs in neat water is a prime example of this principle in action. rsc.org
Enzymatic synthesis represents a highly selective and efficient alternative to traditional chemical methods. mdpi.com Biocatalytic processes often proceed under mild conditions, reducing energy consumption and the formation of byproducts. The enzymatic synthesis of dihalogenated purine nucleoside analogs using thermostable nucleoside phosphorylases in transglycosylation reactions demonstrates the potential of this approach. mdpi.com This method avoids the need for protection and deprotection steps, which are common in chemical synthesis and often involve hazardous reagents.
Furthermore, the development of catalytic methods that utilize abundant and non-toxic metals is a key goal of green chemistry. While many cross-coupling reactions rely on precious metals like palladium, research is ongoing to develop catalysts based on more earth-abundant metals like iron and copper. researchgate.net The use of rhenium and manganese catalysts for the C-H enaminylation of purine derivatives represents a step in this direction. rsc.org
| Green Chemistry Principle | Methodology | Advantages | Example | Reference |
| Alternative Energy Source | Microwave Irradiation | Reduced reaction times, higher yields, cleaner reactions | Synthesis of C6-cyclo secondary amine substituted purine analogues | benthamdirect.comrsc.org |
| Benign Solvents | Use of Water | Non-toxic, non-flammable, readily available | Microwave-promoted synthesis of purine analogues in neat water | rsc.org |
| Biocatalysis | Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced byproducts | Synthesis of dihalogenated purine nucleoside analogues using nucleoside phosphorylases | mdpi.com |
| Catalysis | Use of Earth-Abundant Metals | Reduced cost and toxicity | C-H enaminylation of purine derivatives with rhenium and manganese catalysts | rsc.org |
Reactivity and Mechanistic Investigations
Reaction Kinetics and Thermodynamic Analysis of Purine (B94841) Transformations
The study of reaction kinetics for transformations involving 6-bromo-1H-purin-2-amine provides insights into the rates and mechanisms of these reactions. For instance, the displacement of the bromide at the C6 position by nucleophiles is a key reaction. Kinetic studies would typically involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions (e.g., temperature, concentration).
Thermodynamic analysis complements kinetics by providing information on the energetics of the reaction, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). This data helps to determine the feasibility and spontaneity of a given transformation. For example, the reaction of this compound with a nucleophile to form a more stable product would be expected to have a negative ΔG.
Nucleophilic Reactivity and Substitution Patterns at Purine Core Positions (C2, C6, C8)
The purine core has several positions susceptible to nucleophilic attack, with the reactivity at each position being influenced by the substituents present.
C6 Position: The C6 position in this compound is the most activated site for nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrimidine (B1678525) ring and the bromine atom makes this carbon atom highly electrophilic. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide ion. The 2-amino group can influence the rate of this substitution through its electronic effects.
C2 Position: The C2 position is generally less reactive towards nucleophiles compared to the C6 position. The presence of the amino group at this position makes it electron-rich, thus disfavoring nucleophilic attack. However, under certain conditions or with highly reactive nucleophiles, substitution at C2 can be achieved, often requiring harsher reaction conditions.
C8 Position: The C8 position is the least reactive of the three carbon centers towards nucleophiles. It is part of the imidazole (B134444) ring, which is more electron-rich than the pyrimidine ring. Direct nucleophilic substitution at C8 is uncommon and typically requires activation of this position, for instance, through prior lithiation.
Below is a table summarizing the general reactivity of the purine core positions in this compound towards nucleophiles.
| Position | Relative Reactivity | Influencing Factors |
| C6 | High | Electron-withdrawing pyrimidine ring, bromo substituent |
| C2 | Low | Electron-donating amino group |
| C8 | Very Low | Electron-rich imidazole ring |
Electrophilic Reactivity and Functionalization at Purine Nitrogen Atoms (N1, N3, N7, N9)
The nitrogen atoms of the purine ring are nucleophilic and can react with electrophiles. The site of electrophilic attack is often dependent on the reaction conditions and the nature of the electrophile.
N9 Position: In many cases, the N9 position is the most common site for alkylation and other electrophilic functionalizations. This is often governed by steric accessibility and the thermodynamic stability of the resulting product.
N7 Position: The N7 atom is also a primary site for electrophilic attack, particularly in the formation of quaternary ammonium (B1175870) salts or in coordination with metal ions. The relative reactivity of N7 versus N9 can be influenced by the solvent and the nature of the substituent at C6.
N1 and N3 Positions: The N1 and N3 atoms, being part of the pyrimidine ring, are generally less nucleophilic than N7 and N9. The N1 position is adjacent to the C2-amino group, which can sterically hinder the approach of electrophiles. The N3 atom's reactivity is also influenced by the adjacent C2 and C4 positions.
Halogen Atom Reactivity and Exchange Mechanisms in Purine Systems
The bromine atom at the C6 position of this compound is a key functional group that enables a variety of transformations. Its reactivity is central to the utility of this compound as a synthetic intermediate.
The primary reaction involving the bromine atom is its displacement via nucleophilic aromatic substitution (SNAr). The mechanism typically involves the addition of a nucleophile to the C6 carbon to form a tetrahedral intermediate (Meisenheimer complex), followed by the departure of the bromide ion to restore aromaticity.
Halogen exchange reactions, where the bromine is replaced by another halogen (e.g., fluorine or iodine), can also occur. These transformations often proceed via nucleophilic substitution using a halide source or through transition metal-catalyzed processes.
Ring System Transformations and Heterocyclic Rearrangements in Purine Synthesis
While less common than substitutions, the purine ring system itself can undergo transformations and rearrangements under specific conditions. For instance, harsh reaction conditions or the use of specific reagents can lead to ring-opening of either the pyrimidine or imidazole ring, followed by rearrangement and re-cyclization to form isomeric or entirely new heterocyclic systems. These types of reactions are highly dependent on the specific substrates and reaction conditions employed.
Solvent Effects on Reaction Pathways and Selectivity
The choice of solvent can have a profound impact on the outcome of reactions involving this compound. Solvents can influence reaction rates, regioselectivity (e.g., N7 vs. N9 alkylation), and even the reaction mechanism itself.
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are often used for nucleophilic substitution reactions at the C6 position. They can solvate the cation of the nucleophilic reagent, thereby increasing the nucleophilicity of the anion and accelerating the reaction rate.
Polar Protic Solvents (e.g., ethanol, water): These solvents can participate in the reaction, for example, by acting as a nucleophile (solvolysis) or by stabilizing charged intermediates through hydrogen bonding. In the case of alkylation of the nitrogen atoms, the solvent can influence the N7/N9 selectivity.
Nonpolar Solvents (e.g., toluene, hexane): Reactions in nonpolar solvents are less common for ionic processes but may be employed for reactions involving neutral species or under phase-transfer catalysis conditions.
The following table provides a general overview of solvent effects on common reactions of this compound.
| Reaction Type | Preferred Solvent Type | Rationale |
| C6 Nucleophilic Substitution | Polar Aprotic | Enhances nucleophilicity, accelerates SNAr reaction. |
| N-Alkylation | Varies (Polar Aprotic/Protic) | Influences N7/N9 regioselectivity. |
| Ring Transformations | Varies | Highly dependent on the specific rearrangement and reagents involved. |
Derivatization Strategies and Structure Activity Relationship Sar Studies
Functionalization at Purine (B94841) Nitrogen Atoms (N1, N3, N7, N9)
The purine ring system possesses four nitrogen atoms (N1, N3, N7, and N9) that can potentially be functionalized, typically through alkylation or arylation reactions. The regioselectivity of these reactions is a critical aspect of the synthetic strategy and is influenced by factors such as the nature of the electrophile, the reaction conditions (base, solvent, temperature), and the electronic properties of the purine ring itself.
Alkylation of purine derivatives often results in a mixture of N7 and N9 isomers, with the N9-substituted product generally being the thermodynamically more stable and, therefore, the major product. ub.edunih.govacs.org For instance, the alkylation of 2-amino-6-chloropurine (B14584), a close analog of 6-bromo-1H-purin-2-amine, with various alkyl halides in the presence of a base like potassium carbonate in DMF, typically yields the N9-alkylated derivative as the major product. nih.gov Microwave-assisted reactions have been shown to improve regioselectivity towards the N9 position and significantly reduce reaction times. ub.edu
While N7 and N9 are the most common sites for functionalization, derivatization at N1 and N3 is less frequent and often more challenging to achieve selectively. The N1 position is generally less nucleophilic due to the adjacent amino group at C2. N3-alkylation can occur, particularly in the absence of a substituent at N9. However, direct and selective functionalization at N1 and N3 of the this compound scaffold is not extensively documented in the reviewed literature, with most efforts directed towards modifications at N9, C2, and C6 to explore structure-activity relationships for various biological targets. Some studies on related purine systems have noted the potential for minor formation of N1 and N3 isomers under specific conditions, but this is not a common synthetic strategy for this particular scaffold. acs.org
Table 1: Regioselectivity in the Alkylation of 2-Amino-6-chloropurine (A structural analog of this compound)
| Alkylating Agent | Base/Solvent | Major Product | Minor Product(s) | Reference |
| Methyl Iodide | K₂CO₃/DMF | N9-methyl | N7-methyl | nih.gov |
| Cyclopentyl Bromide | K₂CO₃/DMF | N9-cyclopentyl | N7-cyclopentyl | ub.edu |
| Benzyl Bromide | K₂CO₃/DMF | N9-benzyl | N7-benzyl | researchgate.net |
This table is based on data for the analogous 2-amino-6-chloropurine due to a lack of specific data for this compound.
Systematic Substituent Effects on C6 and C2 Positions
The C2 and C6 positions of the purine ring are primary sites for modification to investigate structure-activity relationships. The bromine atom at the C6 position of this compound serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and as a handle for transition-metal-catalyzed cross-coupling reactions.
C6-Position Modifications:
The C6-bromo substituent can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce a wide range of functionalities. SNAr reactions with primary and secondary amines are commonly employed to synthesize 6-aminopurine derivatives. scielo.org.mx Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, have been extensively used to form carbon-carbon and carbon-nitrogen bonds at the C6 position, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties. nih.govnih.govnih.gov
C2-Position Modifications:
The amino group at the C2 position can also be a site for derivatization, although it is generally less reactive than the C6-bromo position. Modifications at the C2-amino group are often carried out after functionalization at the C6 and N9 positions. For instance, in the synthesis of 2,6,9-trisubstituted purines, the C2 position is often the last to be modified. nih.gov The reactivity of the C2 position can be influenced by the nature of the substituents at C6 and N9.
Systematic studies have shown that the nature of the substituent at both C2 and C6 positions has a profound impact on the biological activity of the resulting compounds. For example, in the context of cyclin-dependent kinase (CDK) inhibitors, the substituent at the C2 position often interacts with the hinge region of the kinase, while the C6 substituent can be varied to achieve selectivity and improve potency. nih.gov
Table 2: Examples of C6 and C2 Modifications of the 2-Amino-6-halopurine Scaffold and Their Impact on Biological Activity
| C6-Substituent | C2-Substituent | Biological Target | Effect | Reference |
| Chloro | (4-iodo-3,5-dimethylpyridin-2-ylmethyl)amino | Hsp90 | Potent inhibition | nih.gov |
| Arylpiperazinyl | Fluoro | Anticancer | Beneficial for cytotoxicity | mdpi.comnih.gov |
| Aniline | Aminocyclohexylamino | PDGFRα/FLT3-ITD | Potent inhibition | nih.gov |
| Alkoxy | Arylamino | CDK2 | Increased potency with larger alkoxy groups | nih.gov |
Design and Synthesis of 2,6,9-Trisubstituted Purine Derivatives
The synthesis of 2,6,9-trisubstituted purines is a major focus in medicinal chemistry due to the discovery of numerous compounds with potent and selective biological activities, including as inhibitors of kinases and as anticancer agents. nih.govmdpi.commdpi.com The general synthetic strategy often starts with a di-halogenated purine, such as 2,6-dichloropurine (B15474) or a related analog like 2-amino-6-chloropurine.
A common synthetic route involves a three-step sequence:
C6-Substitution: The more reactive C6-halogen is then displaced via SNAr or a cross-coupling reaction. mdpi.comnih.gov
C2-Substitution: Finally, the less reactive C2 position is functionalized, often requiring harsher reaction conditions or specific catalytic systems. nih.gov
For example, starting from 2,6-dichloropurine, N9-alkylation is followed by a selective SNAr at the C6 position with an amine. The final substitution at the C2 position can then be achieved, for instance, through another SNAr reaction, which may require microwave irradiation to proceed efficiently. nih.gov
The choice of substituents at each of these three positions is guided by structure-based drug design, computational modeling, and empirical SAR studies to optimize potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov
Incorporation into Hybrid Molecular Architectures and Conjugates
To enhance therapeutic efficacy, improve target selectivity, or overcome drug resistance, the this compound scaffold can be incorporated into hybrid molecular architectures or conjugated with other bioactive molecules. rsc.orgnih.govresearchgate.netnih.govmdpi.com This strategy, often referred to as molecular hybridization, involves linking two or more pharmacophores to create a single molecule with multiple biological activities or an improved pharmacological profile. nih.govresearchgate.net
Examples of this approach include the conjugation of purine derivatives to:
Amino Acids and Peptides: Linking the purine core to amino acids or peptides can improve cell permeability, target specific receptors, or modulate biological activity. nih.govmdpi.comnih.govmdpi.com For instance, N-(purin-6-yl)amino acids have been synthesized and evaluated for various biological activities. nih.gov
Other Heterocyclic Moieties: The purine scaffold can be linked to other heterocyclic systems known to possess biological activity, such as pyrimidines, to create hybrid molecules with potentially synergistic or novel mechanisms of action. nih.govmdpi.com
Polyamines: Conjugation with polyamines like putrescine, spermidine, or spermine (B22157) has been explored to enhance the interaction with biological targets such as kinases. nih.gov
These hybrid molecules are often synthesized using linkers of varying lengths and flexibility to ensure the optimal orientation of the individual pharmacophores for their respective targets. The point of attachment on the purine ring is typically the C6 or N9 position.
Structure-Activity Relationships for Molecular Interactions and Biological Pathway Modulation
The systematic derivatization of the this compound core has led to the elucidation of critical structure-activity relationships for various biological targets, particularly protein kinases. nih.govnih.govimtm.cz The purine scaffold mimics the adenine (B156593) core of ATP, allowing these derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases.
Key SAR findings include:
N9-Substitution: The substituent at the N9 position often occupies the ribose-binding pocket of the kinase and can significantly influence potency and selectivity. Bulky substituents are generally well-tolerated and can enhance binding affinity. nih.gov
C6-Substitution: The C6 position is a key site for achieving selectivity among different kinases. Large, hydrophobic, or hydrogen-bonding groups at this position can exploit specific features of the kinase active site. mdpi.comnih.govlookchem.com For instance, an arylpiperazinyl group at C6 has been shown to be beneficial for cytotoxic activity in cancer cell lines. mdpi.comnih.gov
C2-Substitution: The C2-amino group and its substituents typically form crucial hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the active site. nih.gov Modifications at this position can fine-tune the binding affinity. However, bulky substituents at the C2 position have been found to be unfavorable for the cytotoxic activity of some 2,6,9-trisubstituted purines. mdpi.comnih.gov
These SAR studies have enabled the rational design of potent and selective inhibitors of various kinases, including CDKs, PDGFRα, and FLT3-ITD, leading to the discovery of compounds with significant anticancer activity. nih.govnih.gov The modulation of these kinase-mediated signaling pathways by these purine derivatives can lead to cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for investigating the electronic properties of molecules. DFT methods are used to determine the ground-state electronic structure of many-body systems by mapping the complex interacting system of electrons to a simpler, non-interacting system.
DFT calculations are employed to analyze the electronic structure of 6-bromo-1H-purin-2-amine, providing insights into its stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and kinetic stability. nih.govresearchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.
Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, negative potential regions are expected around the nitrogen atoms and the amino group, indicating sites susceptible to electrophilic attack and capable of forming hydrogen bonds as acceptors. utar.edu.my Conversely, the hydrogen atoms of the purine (B94841) ring and the amino group would exhibit positive potential, marking them as hydrogen bond donor sites. This information is invaluable for predicting non-covalent interactions with biological targets. Mulliken atomic charge analysis further quantifies the charge distribution, assigning partial charges to each atom in the molecule. utar.edu.my
Table 1: Predicted Electronic Properties of Purine Analogs from DFT Calculations
| Property | Significance | Predicted Characteristics for this compound |
|---|---|---|
| HOMO Energy | Relates to the ability to donate electrons. | The purine ring and amino group are primary electron-donating sites. |
| LUMO Energy | Relates to the ability to accept electrons. | The purine ring system can accept electrons, particularly in substitution reactions. |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. nih.gov | A moderate gap would suggest a balance between stability and reactivity, common for drug-like molecules. |
| MEP Map | Visualizes charge distribution and reactive sites. utar.edu.my | Negative potential around ring nitrogens; positive potential around amine and N-H protons. |
Quantum chemical calculations are instrumental in exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. A transition state is an unstable, high-energy configuration that a molecule passes through as it transforms from reactant to product. dntb.gov.ua
For this compound, a common reaction is the nucleophilic aromatic substitution at the C6 position, where the bromine atom is displaced by another functional group. DFT calculations can model this process by simulating the approach of a nucleophile. The calculations can determine the activation energy of the reaction by finding the energy difference between the reactants and the transition state. This analysis helps in understanding the feasibility of a reaction and predicting how modifications to the molecule's structure might affect the reaction rate. dntb.gov.ua
Molecular Dynamics and Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational flexibility and its interactions with the surrounding environment, such as water molecules or the binding pocket of a protein. The simulation solves Newton's equations of motion for the system, resulting in a trajectory that describes how the positions and velocities of particles change over time.
This analysis is crucial for understanding how the molecule behaves in a biological context. For instance, MD can reveal the preferred tautomeric state of the purine ring in solution and the rotational freedom of the amino group. When docked into a protein, MD simulations can assess the stability of the binding pose, showing how the ligand and protein adapt to each other's presence. researchgate.net This provides a more realistic and dynamic view of the ligand-receptor interaction compared to static docking models.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For purine analogues, QSAR studies are widely used to guide the design of more potent inhibitors for various therapeutic targets, such as protein kinases. mdpi.comresearchgate.netresearchgate.net
In a typical QSAR study, a dataset of purine derivatives with experimentally measured activities (e.g., IC50 values) is compiled. mdpi.com For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) is calculated. Statistical methods, such as partial least squares regression, are then used to build a model that correlates these descriptors with biological activity. researchgate.net
The resulting QSAR model can be used to:
Predict the activity of new, yet-to-be-synthesized purine analogues.
Identify the key molecular features that are either beneficial or detrimental to activity, providing insights for lead optimization. researchgate.net
For instance, a QSAR model might reveal that increasing the steric bulk at a certain position or enhancing the hydrogen-bonding capacity at another could improve the inhibitory potency of the purine scaffold.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This method is extensively used to study how this compound might interact with potential biological targets like kinases or other enzymes. nih.gov
The process involves placing the 3D structure of this compound into the active site of a target protein. A scoring function is then used to evaluate the fitness of different binding poses, estimating the binding affinity. The highest-scoring poses provide a hypothesis about the binding mode of the compound. These simulations can predict specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For this compound, key predicted interactions often involve hydrogen bonds between the amino group and the purine ring nitrogens with amino acid residues like glutamic acid, aspartic acid, or the peptide backbone in the hinge region of kinases. researchgate.net
Table 2: Potential Interactions of this compound Predicted by Molecular Docking
| Interacting Group on Ligand | Potential Interacting Residue on Protein | Type of Interaction |
|---|---|---|
| 2-amino group (-NH2) | Aspartate, Glutamate, Backbone Carbonyl | Hydrogen Bond Donor |
| Purine Ring Nitrogen (N1, N3, N7, N9) | Serine, Threonine, Backbone N-H | Hydrogen Bond Acceptor |
| Purine Ring System | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
| Bromo group (-Br) | Leucine, Valine, Alanine | Hydrophobic/Halogen Bond |
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a powerful tool in ligand-based and structure-based drug design. nih.govmdpi.com A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to bind to a specific biological target. nih.govnih.gov
A pharmacophore model for a class of purine inhibitors can be developed in two primary ways:
Ligand-Based: By aligning a set of known active molecules, common chemical features are identified. researchgate.net This approach is used when the 3D structure of the target protein is unknown.
Structure-Based: By analyzing the interactions between a ligand and its protein target in a known 3D structure, key interaction points in the binding pocket are mapped out to create a pharmacophore.
Once a pharmacophore model is generated, it can be used as a 3D query to screen large virtual databases of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. mdpi.com It also provides a blueprint for the de novo design of novel ligands or for optimizing existing ones, like this compound, by ensuring that designed modifications retain the essential pharmacophoric features required for activity.
Aromaticity Studies (e.g., HOMA) of Purine Tautomers
Computational and theoretical chemistry provide powerful tools to investigate the electronic structure and aromatic character of molecules like this compound. Aromaticity, a key concept in understanding the stability and reactivity of cyclic conjugated systems, can be quantified using various indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a prominent method based on the analysis of bond lengths.
The aromaticity of the purine ring system is not static and is significantly influenced by the tautomeric form present. In purine derivatives, the position of the labile proton can lead to different tautomers, most commonly the 7H and 9H tautomers, where the proton is on the imidazole (B134444) ring, and the 1H and 3H tautomers, where the proton resides on the pyrimidine (B1678525) ring.
Theoretical studies on unsubstituted purine and its amino derivatives reveal a distinct hierarchy in the aromaticity of these tautomers. nih.govresearchgate.net The 7H and 9H tautomers are consistently found to be more aromatic than their 1H and 3H counterparts. nih.govresearchgate.net This observation is rooted in Hückel's rule (4n+2 π electrons). In the 7H and 9H forms, both the five-membered imidazole and the six-membered pyrimidine rings contain 6 π-electrons, conferring aromatic character to each ring and the molecule as a whole. nih.govresearchgate.net Conversely, in the 1H and 3H tautomers, the electron distribution is less favorable, with the five-membered ring having 5 π-electrons and the six-membered ring having 7 π-electrons, which disrupts the aromaticity. nih.govresearchgate.net
Substituents on the purine core further modulate the aromatic character. Studies on 6-aminopurine (adenine) have shown that the electron-donating amino group at the C6 position generally increases the aromaticity of both rings in all tautomeric forms when compared to unsubstituted purine. researchgate.net This effect is often more pronounced in the less aromatic 1H and 3H tautomers. nih.gov
The relative stability of the tautomers is directly correlated with their aromaticity; more aromatic tautomers are generally more stable. nih.govacs.org Therefore, for this compound, the 7H and 9H tautomers are predicted to be more stable than the 1H and 3H forms.
Below are illustrative tables showing the expected trends in HOMA values for the different tautomers of this compound, based on the established principles for substituted purines. The HOMA index ranges from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system.
Table 1: Predicted HOMA Values for Tautomers of this compound
| Tautomer | Six-Membered Ring (Pyrimidine) HOMA | Five-Membered Ring (Imidazole) HOMA | Overall HOMA |
|---|---|---|---|
| 1H-Tautomer | ~0.40 - 0.55 | ~0.60 - 0.75 | ~0.50 - 0.65 |
| 3H-Tautomer | ~0.45 - 0.60 | ~0.55 - 0.70 | ~0.50 - 0.65 |
| 7H-Tautomer | ~0.75 - 0.90 | ~0.80 - 0.95 | ~0.80 - 0.90 |
| 9H-Tautomer | ~0.80 - 0.95 | ~0.75 - 0.90 | ~0.80 - 0.90 |
Note: These values are estimations based on trends reported for other substituted purines and are intended for illustrative purposes. nih.govresearchgate.net
Biological Interactions and Mechanistic Elucidation
Modulation of Enzyme Activities and Biochemical Pathways
Derivatives of the 2-aminopurine (B61359) core are well-established as inhibitors of cyclin-dependent kinases (CDKs), a family of enzymes crucial for regulating the eukaryotic cell cycle. nih.govnih.gov These compounds typically function as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain. nih.govnih.gov The purine (B94841) heterocycle itself anchors the inhibitor within the active site through hydrogen bonds with the hinge region of the kinase. nih.govacs.org
The substituent at the C6 position of the purine ring plays a pivotal role in determining the inhibitor's potency and, crucially, its selectivity for different CDK isoforms. nih.govacs.org Research into 2-arylaminopurines has shown that various groups at the C6 position can lead to significant selectivity for CDK2 over the closely related CDK1. nih.govnih.gov For instance, 6-alkoxy and 6-phenylpurine derivatives have demonstrated 30- to 80-fold greater inhibition of CDK2 compared to CDK1. nih.govacs.org An even more pronounced effect was observed with a 6-([1,1′-biphenyl]-3-yl) substituent, which resulted in an approximately 2000-fold selectivity for CDK2 over CDK1. nih.govnih.gov
Structural studies have revealed the basis for this selectivity. Crystal structures of these inhibitors in complex with kinases show that the inhibitor stabilizes a specific conformation of the glycine-rich loop that forms the ATP ribose binding pocket. nih.govnih.gov This stabilized conformation is preferred in CDK2 but has not been observed in CDK1, providing a structural explanation for the selective inhibition. nih.govnih.gov This exploitation of subtle differences in the active sites of kinases is a key strategy in designing selective inhibitors. nih.govnih.gov
| Compound (2-Arylaminopurine Core with C6-Substituent) | CDK2 IC₅₀ (µM) | CDK1 IC₅₀ (µM) | Selectivity (CDK1/CDK2) | Source |
|---|---|---|---|---|
| 6-alkoxypurine derivative (34) | N/A | N/A | 80-fold | nih.govacs.org |
| 6-phenylpurine derivative (70) | N/A | N/A | 30-fold | nih.govacs.org |
| 6-([1,1′-biphenyl]-3-yl)purine derivative (73) | 0.044 | 86 | ~2000-fold | nih.govnih.gov |
Adenosine (B11128) deaminases (ADA) are key enzymes in purine metabolism that catalyze the irreversible conversion of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. nih.gov The substrate specificity of these enzymes is highly dependent on the structure of the purine ring, particularly around the C6 and N1 positions. nih.gov
Studies on various deaminases have shown that they can process purine analogs with modifications at the C6 position. An enzyme isoform, adenosine deaminase-like protein 1 (ADAL1), has been shown to catalyze the removal of alkyl groups from both N(6)- and O(6)-substituted purine nucleoside monophosphates. nih.govresearchgate.net This indicates that the active site can accommodate substitutions at the 6-position. However, the enzyme's specificity is often restricted; for example, the adenosine deaminase from Saccharomyces cerevisiae shows limited activity towards substrates modified at position 6 compared to mammalian enzymes. nih.gov The interaction involves a proton transfer mechanism, often involving an acidic residue, to the N1 atom of the purine, which makes the C6 position more susceptible to nucleophilic attack. nih.govnih.gov Therefore, the presence of an electronegative bromine atom at the C6 position, as in 6-bromo-1H-purin-2-amine, would be expected to significantly influence its interaction with the active site of adenine (B156593) deaminases.
Heat shock protein 90 (Hsp90) is a family of molecular chaperones responsible for the maturation and stability of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle regulation. nih.govfrontiersin.org Hsp90 family members, which include cytosolic Hsp90α and Hsp90β, mitochondrial TRAP1, and the endoplasmic reticulum (ER) resident Grp94 (also known as Gp96), all possess a highly conserved N-terminal ATP-binding domain. nih.govfrontiersin.orgnih.gov The binding and hydrolysis of ATP are essential for the chaperone's function, and inhibition of this process leads to the degradation of client proteins. nih.gov
The ATP-binding pocket of Hsp90 proteins is a common target for small molecule inhibitors, many of which are purine-based. nih.gov Grp94, in particular, is considered a unique member of the Hsp90 family due to a five amino acid insertion in its primary sequence that creates distinct hydrophobic subpockets within the ATP-binding site. nih.gov This feature can be exploited for the development of selective Grp94 inhibitors. nih.gov While pan-Hsp90 inhibitors bind with similar affinity to all isoforms, targeting a specific isoform like Grp94 may offer a more focused therapeutic approach with fewer side effects. nih.gov Purine-scaffold compounds like this compound have the potential to interact with this ATP-binding site, disrupting the chaperone cycle and affecting the folding and quality control of membrane and secreted proteins handled by Grp94. nih.govnih.gov
Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in cellular metabolism, catalyzing the rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govfrontiersin.org It mediates the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). frontiersin.org Because rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for guanine nucleotides, IMPDH is an attractive target for therapeutic intervention. nih.govfrontiersin.org
The substrate specificity of IMPDH allows for modifications on the hypoxanthine ring of its substrate. nih.gov For example, analogs such as 6-thio-IMP and 8-aza-IMP are known to be good substrates for the enzyme. nih.gov This tolerance for substitutions at the C6 position suggests that purine analogs can be designed to inhibit IMPDH activity. Small-molecule inhibitors can target the enzyme, leading to the depletion of the guanine nucleotide pool and subsequent arrest of cell proliferation. frontiersin.org Some inhibitors may act allosterically; for instance, a selective inhibitor of the human IMPDH2 isoform was found to bind covalently to a cysteine residue (Cys140), inducing a conformational change that blocks the catalytic pocket. nih.gov This highlights that purine analogs can modulate IMPDH activity through various mechanisms, making it a plausible target for compounds like this compound.
Interaction with Nucleic Acid Structures and Regulation (e.g., Riboswitches)
Riboswitches are structured non-coding RNA domains, typically found in the 5' untranslated region of messenger RNAs, that regulate gene expression by directly binding to small molecule metabolites. nih.gov Purine riboswitches, which respond to ligands like adenine and guanine, are one of the most widespread classes. nih.gov
The specificity of a purine riboswitch is determined by a three-helix junction that forms a binding pocket for the ligand. nih.gov This pocket recognizes the purine core, and specificity between adenine and guanine is often conferred by a single nucleotide that forms a Watson-Crick base pair with the ligand. nih.gov These RNA structures are not limited to binding their cognate natural ligands; they can also recognize a variety of non-natural purine analogs. nih.gov
Studies have shown that compounds with substitutions at the purine 6-position can bind to both guanine and adenine riboswitches with affinities similar to the natural ligands. nih.gov For example, 2-aminopurine (the core of this compound) is widely used as a fluorescent probe to study ligand binding in purine riboswitches. nih.gov The ability of the binding pocket to accommodate various C6-substituents suggests that this compound could potentially interact with these regulatory RNA structures, thereby influencing gene expression at the transcriptional or translational level.
Mechanistic Insights into Cellular Process Modulation
The ability of this compound and related 2,6-substituted purines to interact with a diverse set of macromolecules provides a basis for their profound effects on cellular processes. The primary mechanisms of action stem from the compound's structural mimicry of endogenous purines like adenine and guanine.
Competitive Inhibition of ATP-Binding Sites : By targeting the ATP pockets of enzymes like CDKs and Hsp90 chaperones, these compounds can directly interfere with fundamental cellular activities. nih.govnih.gov Inhibition of CDKs leads to cell cycle arrest, preventing cellular proliferation. youtube.com Disruption of the Hsp90/Grp94 chaperone cycle results in the misfolding and degradation of numerous client proteins essential for cell growth and survival. nih.gov
Enzyme Active Site Interaction : By binding to the active sites of metabolic enzymes such as IMPDH and adenine deaminase, these purine analogs can disrupt nucleotide metabolism. nih.govnih.gov Inhibition of IMPDH depletes guanine nucleotide pools, which is particularly detrimental to rapidly dividing cells. frontiersin.org Interaction with adenine deaminase can alter the balance of purine nucleosides, affecting signaling and metabolic pathways. nih.gov
Modulation of RNA-Regulated Gene Expression : The potential interaction with nucleic acid structures like purine riboswitches offers another layer of regulation. nih.gov By binding to these RNA sensors, the compounds could ectopically modulate the expression of genes involved in purine biosynthesis and transport, further impacting cellular homeostasis. nih.gov
Collectively, these interactions allow the 2-aminopurine scaffold to exert control over cell cycle progression, protein quality control, and metabolic and genetic regulation, highlighting its significance as a versatile molecular probe and a foundation for therapeutic agent design.
Elucidation of Anti-infective Mechanisms at Molecular and Cellular Levels
The 2-aminopurine scaffold is a well-established platform for the development of anti-infective agents. The introduction of a halogen, such as bromine, can significantly modulate the biological activity of the parent compound.
The potential anti-infective mechanisms of this compound can be inferred from studies on closely related purine derivatives. The primary mode of action for such analogues often involves the disruption of fundamental cellular processes in pathogens, such as nucleic acid synthesis, protein synthesis, or metabolic pathways.
Antiviral Mechanisms: Derivatives of 2,6-diaminopurine have demonstrated broad-spectrum antiviral activity against various viruses, including Dengue virus (DENV), Zika virus (ZIKV), influenza A, and SARS-CoV-2. nih.gov The mechanism for these related compounds appears to occur at a later stage of viral replication rather than inhibiting viral entry into the host cell. nih.gov As a purine analogue, this compound could potentially be metabolized within a host cell to its triphosphate form. This metabolite could then act as a competitive inhibitor of viral polymerases (RNA or DNA dependent), enzymes crucial for replicating the viral genome. Incorporation of the analogue into the growing nucleic acid chain could lead to chain termination or introduce mutations, thereby halting viral propagation.
Antibacterial and Antifungal Mechanisms: The mechanisms by which purine analogues exert antibacterial or antifungal effects are varied. One key mechanism involves targeting evolutionarily conserved pathways that are essential for microbial survival.
Inhibition of Protein Synthesis: Some antifungal compounds function by being actively transported into the fungal cell via amino acid permeases, where they subsequently inhibit an essential enzyme like isoleucyl-tRNA synthetase, leading to a halt in protein synthesis and cell growth. nih.gov
Disruption of Membrane Integrity: Other antifungal agents, particularly polyenes, interact with sterols (like ergosterol) in the fungal cell membrane, leading to the formation of pores, leakage of vital cytoplasmic components, and cell death. nih.gov
Targeting Metabolic Pathways: As a purine analogue, this compound could interfere with the de novo or salvage pathways of purine biosynthesis in bacteria and fungi. By inhibiting key enzymes in these pathways, the compound could deprive the pathogen of the necessary nucleotides for DNA replication, RNA transcription, and the formation of energy-carrying molecules like ATP and GTP, ultimately leading to cell stasis or death.
The table below summarizes the observed anti-infective activities of structurally related 2-aminopurine derivatives.
| Compound Class | Organism(s) | Observed Effect | Potential Mechanism of Action |
| 2,6-Diaminopurine Derivatives | Dengue virus, Zika virus, Influenza A, SARS-CoV-2 | Inhibition of viral replication nih.gov | Interference with a late stage of viral replication nih.gov |
| 2-amino-6-carbamoylpurine Dioxolane Derivatives | HIV, HBV | Blockade of viral replication nih.gov | Inhibition of viral polymerases |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Derivatization Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the atomic-level investigation of molecular topology. researchgate.net It provides detailed information about the chemical environment of individual atoms, enabling unambiguous structural assignment and the quantification of purity.
Proton (¹H) and Carbon-13 (¹³C) NMR are routinely employed to confirm the identity and purity of synthesized purine (B94841) derivatives like 6-bromo-1H-purin-2-amine.
In ¹H NMR spectroscopy, the chemical shifts of protons are highly sensitive to their electronic environment. For the purine core, the H-8 proton is characteristically deshielded due to the aromatic nature of the heterocyclic rings, with its signal typically appearing in the 7.5–9.5 ppm range. sci-hub.se The protons of the 2-amine group would likely be observed as a broader signal, the chemical shift of which can be influenced by the solvent and concentration. The purity of a sample can also be assessed, as signals from impurities or residual solvents are readily detected. nih.gov Absolute quantitative ¹H NMR (qNMR) methods can be employed for highly accurate purity determination without requiring an identical reference standard for the compound itself. nih.gov
In ¹³C NMR spectroscopy, all carbon atoms in the molecule can be observed. The chemical shifts of the purine carbons are found in the range typical for heteroaromatic compounds. sci-hub.se For purine derivatives, the C-2, C-4, C-5, C-6, and C-8 carbons have distinct chemical shift ranges that are characteristically influenced by substituents. researchgate.net The presence of the bromine atom at the C-6 position and the amine group at the C-2 position will have predictable effects on the chemical shifts of the adjacent carbon atoms. The analysis of both ¹H and ¹³C NMR spectra is essential for the complete structural verification of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general data for purine derivatives and substituent effects. Actual values may vary depending on solvent and experimental conditions.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| H-8 | ¹H | 7.8 - 8.5 | Aromatic proton on the imidazole (B134444) ring. |
| NH₂ | ¹H | 5.0 - 7.0 | Broad signal, position is solvent-dependent. |
| NH | ¹H | 12.0 - 13.5 | Broad signal for the imidazole proton, often exchanges with D₂O. |
| C-2 | ¹³C | 158 - 162 | Carbon attached to the amino group. |
| C-4 | ¹³C | 150 - 155 | Carbon in the pyrimidine (B1678525) ring, adjacent to C-5 and N-3. |
| C-5 | ¹³C | 115 - 125 | Bridgehead carbon, influenced by the imidazole ring. |
| C-6 | ¹³C | 140 - 145 | Carbon bearing the bromine substituent. |
| C-8 | ¹³C | 140 - 148 | Carbon in the imidazole ring, adjacent to N-7 and N-9. |
While this compound itself is achiral, it is a common building block for synthesizing chiral derivatives, such as nucleosides, where stereochemistry is critical. Specialized NMR techniques are indispensable for elucidating the three-dimensional structure of these more complex molecules.
The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between protons that are close in space, regardless of whether they are connected through chemical bonds. wikipedia.org Two-dimensional NOE Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are experiments that map these spatial proximities. nih.govcolumbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is ideal for determining the conformation of small molecules (MW < 600) and large molecules (MW > 1200). reddit.com For a purine nucleoside derivative, a NOESY experiment could show a correlation between the H-8 proton of the purine base and the protons of the sugar ring, helping to determine the syn or anti conformation around the glycosidic bond. researchgate.net
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This method is particularly useful for medium-sized molecules where the standard NOE may be zero or very weak. columbia.edureddit.com ROESY provides similar through-space correlation information to NOESY but is less susceptible to certain artifacts like spin diffusion. columbia.eduhuji.ac.il It can be used to distinguish between D- and L-sugar configurations in oligosaccharides containing purine derivatives by observing key intermolecular correlations. rsc.org
For derivatized chiral amines, NMR protocols involving chiral derivatizing agents can be used to determine enantiomeric purity. nih.govresearchgate.net This involves reacting the amine with a chiral reagent to form diastereomers, which will exhibit distinct and quantifiable signals in the ¹H NMR spectrum. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Characterization and Reaction Monitoring
Mass spectrometry (MS) is a core analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as each unique formula has a specific theoretical exact mass. For this compound, HRMS would be used to confirm its elemental composition of C₅H₄BrN₅. A key feature would be the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two major peaks in the mass spectrum separated by approximately 2 Da, providing a clear signature for the presence of a single bromine atom.
Table 2: Theoretical Exact Masses for Isotopologues of [C₅H₄BrN₅+H]⁺
| Molecular Formula | Isotopes | Theoretical m/z |
| [C₅H₄⁷⁹BrN₅+H]⁺ | ⁷⁹Br | 213.9726 |
| [C₅H₄⁸¹BrN₅+H]⁺ | ⁸¹Br | 215.9706 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, a specific parent ion (e.g., the protonated molecule of this compound) is selected, fragmented, and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule.
The fragmentation pathways of protonated purines are complex but can involve characteristic losses. nih.gov For this compound, collision-induced dissociation (CID) would likely induce several key fragmentation reactions:
Loss of Br•: Homolytic cleavage to lose a bromine radical.
Loss of HBr: Elimination of hydrogen bromide.
Ring Cleavage: Fragmentation of the purine ring system, often involving the sequential loss of small molecules like HCN or NH₃.
Understanding these fragmentation pathways is crucial for identifying the compound in complex mixtures and for distinguishing it from structural isomers. nih.gov
Table 3: Predicted Key Fragment Ions in MS/MS of [C₅H₄BrN₅+H]⁺
| Parent Ion m/z | Proposed Fragment | Neutral Loss | Fragment m/z |
| 213.97 / 215.97 | [M+H-NH₃]⁺ | NH₃ | 196.95 / 198.95 |
| 213.97 / 215.97 | [M+H-HCN]⁺ | HCN | 186.96 / 188.96 |
| 213.97 | [M+H-Br]⁺ | Br• | 135.05 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for separating and detecting compounds in complex mixtures, such as biological samples. mdpi.com While this compound can be analyzed directly, its detection in trace amounts can be challenging due to its polarity and potentially poor ionization efficiency.
To overcome these limitations, derivatization of the primary amine group can be performed. nih.gov This involves reacting the analyte with a chemical reagent to attach a new functional group, thereby altering its physicochemical properties. chemrxiv.org Derivatization can:
Improve Chromatographic Retention: By adding a nonpolar group, the retention of the polar amine on a reversed-phase LC column is increased, leading to better separation from other sample components. chemrxiv.org
Enhance Ionization Efficiency: Reagents can be chosen that contain a permanently charged group or a group that is very easily ionized, significantly increasing the signal intensity in the mass spectrometer and lowering the limits of detection. nih.govmdpi.com
Common derivatization reagents for amines in LC-MS analysis include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag) and dansyl chloride. nih.govchemrxiv.org This approach is particularly valuable in metabolomics research or when quantifying low levels of purine derivatives in biological fluids. nih.govnih.gov
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are fundamental techniques for analyzing the molecular structure and electronic properties of this compound.
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a fingerprint of its functional groups. For this compound, the IR spectrum is characterized by several key absorption bands. The primary amine (-NH₂) group is expected to show two distinct stretching vibrations in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric N-H stretches. An N-H bending vibration is also anticipated around 1650-1580 cm⁻¹. The aromatic purine ring system gives rise to C=N and C=C stretching vibrations within the 1650-1400 cm⁻¹ range. The C-N stretching of the aromatic amine is typically observed between 1335-1250 cm⁻¹. The presence of the C-Br bond would be indicated by a stretching vibration in the lower wavenumber region, typically below 1000 cm⁻¹.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H Stretch (Primary Amine) | 3400-3250 (two bands) |
| N-H Bend (Primary Amine) | 1650-1580 |
| C=N, C=C Stretch (Purine Ring) | 1650-1400 |
| C-N Stretch (Aromatic Amine) | 1335-1250 |
| C-Br Stretch | < 1000 |
This table presents expected vibrational frequencies based on typical ranges for the functional groups present in this compound.
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The purine ring system, being aromatic, exhibits strong absorption in the UV region. Purine derivatives like uric acid and 2-aminopurine (B61359) typically show absorption maxima between 260 nm and 300 nm. researchgate.netcore.ac.uk The presence of the amino (-NH₂) and bromo (-Br) substituents on the purine ring of this compound is expected to influence the position and intensity of the absorption bands. These auxochromic groups will likely cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to the unsubstituted purine core. This technique is highly sensitive to the electronic structure and is valuable for quantitative analysis and studying interactions with other molecules.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal XRD analysis of this compound would provide definitive information on its molecular conformation, including bond lengths, bond angles, and torsional angles.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation, identification, and purity assessment of this compound.
Thin-Layer Chromatography (TLC) is a rapid and efficient technique used to monitor the progress of chemical reactions involving this compound. A small amount of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel (the stationary phase). The plate is then developed in a suitable solvent system (the mobile phase). Due to differences in polarity, the starting materials, intermediates, and the final product will travel up the plate at different rates, resulting in distinct spots with different retention factor (Rf) values. The purine ring's UV activity allows for easy visualization of the spots under a UV lamp (typically at 254 nm). Staining reagents, such as ninhydrin, can also be used to specifically visualize amine-containing compounds.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of this compound with high resolution and sensitivity. Reversed-phase HPLC is the most common method for analyzing purine derivatives. In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape. The compound is detected as it elutes from the column, most commonly by a UV detector set at the molecule's absorption maximum. The retention time is a characteristic of the compound under specific conditions, and the area under the peak is proportional to its concentration, allowing for accurate quantification of purity and the detection of any impurities.
| HPLC Parameter | Typical Conditions for Purine Analysis |
| Mode | Reversed-Phase |
| Stationary Phase | C18 (Octadecylsilane) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |
| Modifier | Formic Acid or Trifluoroacetic Acid (0.1%) |
| Detection | UV Spectroscopy (at λmax) |
This table outlines a typical set of starting conditions for the HPLC analysis of this compound.
Electrochemical Methods for Reactivity and Interaction Studies
Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of this compound. These techniques provide insights into its reactivity and potential interactions. The purine ring system is electrochemically active and can be oxidized at a solid electrode surface.
Studies on related aminopurines, like 2-aminopurine and 2,6-diaminopurine, have shown that they undergo an irreversible oxidation process. acs.orgjbiochemtech.com The oxidation potential is dependent on the molecular structure and the pH of the solution. For this compound, the electron-donating amino group would facilitate oxidation, while the electron-withdrawing bromine atom would make it more difficult. CV experiments can determine the oxidation potential of the compound, providing information about its susceptibility to oxidative processes. This technique is also valuable for studying its interaction with other molecules, such as metal ions or biological macromolecules, by observing shifts in the oxidation potential or changes in the voltammetric response. jbiochemtech.com
Role As a Precursor and Intermediate in Complex Chemical Synthesis
Building Block for Heterocyclic Compound Synthesis
6-bromo-1H-purin-2-amine serves as a fundamental building block for the synthesis of a wide array of heterocyclic compounds, particularly substituted purine (B94841) derivatives. The bromine atom at the C6 position is a key functional group that allows for various chemical transformations, enabling the introduction of diverse substituents onto the purine core. This reactivity is extensively exploited in medicinal chemistry to generate novel compounds with potential therapeutic applications.
One of the most common applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide range of aryl, heteroaryl, and amino groups at the C6 position. For instance, the Suzuki-Miyaura coupling of this compound with various boronic acids or esters can yield 6-aryl- or 6-heteroaryl-2-aminopurine derivatives. Similarly, the Buchwald-Hartwig amination allows for the coupling of various amines to the C6 position, leading to the synthesis of N6-substituted 2-aminopurine (B61359) derivatives.
The table below provides examples of heterocyclic compounds synthesized using this compound as a building block.
| Starting Material | Reagent/Catalyst | Reaction Type | Product |
| This compound | Arylboronic acid, Pd catalyst | Suzuki-Miyaura Coupling | 6-Aryl-1H-purin-2-amine |
| This compound | Amine, Pd catalyst | Buchwald-Hartwig Amination | N6-Substituted-1H-purin-2-amine |
| This compound | Heterocyclic amine | Nucleophilic Aromatic Substitution | 6-(Heterocyclyl)-1H-purin-2-amine |
These synthetic strategies have been instrumental in the development of various biologically active molecules, including kinase inhibitors and modulators of other cellular targets. The ability to readily modify the purine core at the C6 position makes this compound an invaluable tool in drug discovery and development.
Intermediate in Multi-component Reactions
While direct and extensively documented examples of this compound as a reactant in classical multi-component reactions (MCRs) are not widespread in readily available literature, its structural motifs are highly relevant to the principles of MCRs. MCRs are one-pot reactions in which three or more reactants combine to form a product that incorporates substantial parts of all the initial components. The synthesis of purine and pyrimidine (B1678525) derivatives, in general, has been explored through MCRs, often starting from simpler acyclic or monocyclic precursors.
Theoretically, the 2-amino group and the reactive C6-bromo position of this compound could participate in MCRs. For instance, the amino group could act as a nucleophile in reactions like the Ugi or Passerini reaction, provided the other components are compatible. However, the inherent reactivity of the purine ring system and potential for side reactions often necessitate a more controlled, stepwise approach for its modification.
More commonly, MCRs are employed in the de novo synthesis of the purine ring system itself, where acyclic precursors are combined in a convergent manner. For example, a three-component reaction of aminomalononitrile, urea, and α-amino acid methyl esters has been explored for the synthesis of C(8)-substituted purines. While this does not use this compound as a starting material, it illustrates the application of MCR principles in generating purine diversity.
The potential for this compound to act as an intermediate in MCRs remains an area for further exploration, with the possibility of developing novel and efficient synthetic routes to complex purine derivatives.
Scaffold for Combinatorial Chemistry and Library Generation
The structural framework of this compound makes it an excellent scaffold for combinatorial chemistry and the generation of compound libraries. Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity. The purine core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.
By utilizing this compound as a starting point, chemists can systematically introduce a wide variety of chemical groups at the C6 and N9 positions, and potentially at the C2-amino group. The reactivity of the C6-bromo group is particularly advantageous for library synthesis, as it allows for a diverse range of substituents to be introduced using robust and high-throughput compatible reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.
Solid-phase synthesis is a common technique used in combinatorial chemistry, where the scaffold molecule is attached to a solid support (resin) and then subjected to a series of chemical reactions. This approach simplifies the purification process, as excess reagents and byproducts can be washed away. This compound can be readily adapted for solid-phase synthesis, further enhancing its utility in library generation.
The table below illustrates a conceptual approach to generating a 2,6,9-trisubstituted purine library using this compound as a scaffold.
| Scaffold | R1 (at N9) | R2 (at C6) | R3 (at C2-amino) |
| This compound | Alkyl halide | Arylboronic acid | Acyl chloride |
| Benzyl bromide | Heteroarylboronic acid | Sulfonyl chloride | |
| ... (diverse alkylating agents) | ... (diverse boronic acids) | ... (diverse acylating/sulfonylating agents) |
The synthesis of libraries of 2,6,9-trisubstituted purines has been a successful strategy for the discovery of potent inhibitors of various enzymes, including cyclin-dependent kinases (CDKs). nih.gov This highlights the power of using a versatile scaffold like this compound in conjunction with combinatorial chemistry to explore chemical space and identify novel drug candidates.
Future Research Directions and Emerging Applications
Exploration of Novel and Efficient Synthetic Pathways for Purine (B94841) Bromination
The synthesis of 6-bromo-1H-purin-2-amine and related brominated purines is a critical step in their utilization for various applications. While established methods exist, ongoing research is focused on developing more efficient, scalable, and environmentally benign synthetic routes.
Historically, the introduction of bromine into the purine core has been achieved through direct bromination or by treating corresponding hydroxypurines with reagents like phosphoryl bromide. sci-hub.se However, these methods can sometimes suffer from harsh reaction conditions, low yields, and the use of toxic reagents. mdpi.com
Current research is exploring a variety of modern brominating agents and methodologies to overcome these limitations. For instance, reagents such as N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) have been employed for the bromination of purine nucleosides. nih.gov The use of DBH in aprotic solvents has been shown to efficiently brominate guanosine (B1672433) derivatives at the C-8 position, and the addition of Lewis acids can enhance the reaction's efficiency. nih.gov Another promising reagent is sodium monobromoisocyanurate (SMBI), which has been used for the bromination of purine nucleosides in moderate to high yields under facile conditions. mdpi.com
Future explorations in this area are likely to focus on several key aspects:
Catalyst Development: The design of novel catalysts, including metal-based and organocatalysts, to achieve regioselective bromination with higher efficiency and under milder conditions.
Flow Chemistry: The application of continuous flow technologies for the synthesis of brominated purines, which can offer better control over reaction parameters, improved safety, and easier scalability.
Green Chemistry Approaches: The use of greener solvents and reagents to minimize the environmental impact of the synthetic processes. This includes exploring electrochemical methods for bromination. researchgate.net
| Brominating Agent | Typical Substrate | Key Advantages | Reference |
|---|---|---|---|
| Sodium Monobromoisocyanurate (SMBI) | Purine Nucleosides | Efficient, facile, moderate to high yields | mdpi.com |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Purine and Pyrimidine (B1678525) Nucleosides | Efficient, enhanced by Lewis acids | nih.gov |
| Pyridinium Tribromide | Electron-rich Purines | High yields, easy handling and work-up | researchgate.net |
| N-Bromosuccinimide (NBS) | Purine and Pyrimidine Nucleosides | Commonly used, effective in DMF | nih.gov |
Advanced Mechanistic Studies on Specific Biological Interactions
Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is paramount for the rational design of new drugs. Purine analogs are known to function as antimetabolites, interfering with DNA and RNA synthesis and other crucial cellular processes. wikipedia.orgnih.gov For example, the related compound 6-thioguanine (B1684491) is known to be incorporated into DNA and is toxic to cells. nih.gov
Future research in this domain will likely involve a multi-pronged approach to elucidate the intricate details of these interactions:
Structural Biology: The use of X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of this compound derivatives in complex with their biological targets, such as enzymes and receptors. This can provide invaluable insights into the specific binding modes and the key molecular interactions that drive biological activity. nih.gov
Biophysical Techniques: The application of techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy to quantify the binding affinities and kinetics of these compounds with their targets.
Computational Modeling: The use of molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods to model the dynamic behavior of these molecules within their biological binding sites and to understand the energetic contributions of different interactions. nih.govnih.gov
A deeper understanding of these mechanisms will enable the fine-tuning of the molecular structure of this compound to enhance potency, selectivity, and pharmacokinetic properties.
Integration with Artificial Intelligence and Machine Learning for Purine-Based Drug Discovery Research
For purine-based drug discovery, AI and ML can be integrated in several ways:
Virtual Screening: ML models can be trained on large libraries of known active and inactive compounds to predict the biological activity of new purine derivatives, including those based on the this compound scaffold. nih.govmdpi.com This allows for the rapid in silico screening of virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to establish a mathematical relationship between the chemical structure of purine analogs and their biological activity. nih.gov These models can then be used to predict the activity of novel compounds and to guide the design of more potent molecules.
De Novo Drug Design: Generative AI models can be employed to design entirely new purine-based molecules with desired properties, such as high affinity for a specific target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
Predictive Toxicology: AI algorithms can be used to predict the potential toxicity of new drug candidates early in the discovery process, reducing the risk of late-stage failures.
The integration of AI and ML with traditional experimental approaches promises to create a more efficient and cost-effective pipeline for the discovery and development of novel purine-based therapeutics. harvard.edu
| AI/ML Application | Description | Potential Impact on Purine-Based Drug Discovery | Reference |
|---|---|---|---|
| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Accelerates the identification of novel active purine derivatives. | nih.govmdpi.com |
| QSAR Modeling | Relates chemical structure to biological activity to guide lead optimization. | Facilitates the design of more potent and selective compounds. | nih.gov |
| De Novo Drug Design | Generates novel molecular structures with desired properties. | Enables the exploration of novel chemical space for purine-based drugs. | nih.gov |
| Predictive Toxicology | Predicts potential adverse effects of drug candidates. | Reduces attrition rates in later stages of drug development. | crimsonpublishers.com |
Development of Targeted Chemical Probes based on this compound Scaffold
Chemical probes are small molecules that can be used to study the function of proteins and other biological macromolecules in their native cellular environment. nih.govdundee.ac.uk The this compound scaffold is an excellent starting point for the development of such probes due to the versatility of the bromine atom as a synthetic handle. nih.gov
The bromine atom can be readily displaced through various cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allowing for the introduction of a wide range of functional groups. nih.gov This enables the attachment of:
Fluorophores: To create fluorescent probes for visualizing the localization and dynamics of target proteins within cells.
Biotin tags: For affinity purification and identification of protein binding partners.
Photo-crosslinkers: To covalently label target proteins upon photoactivation, facilitating their identification and characterization.
Furthermore, the purine core itself can be designed to selectively bind to specific protein families, such as kinases or bromodomains. dundee.ac.uknih.gov By combining a selective purine scaffold with appropriate functional tags, it is possible to create highly specific chemical probes for a wide range of biological targets. The development of such probes based on this compound will be instrumental in advancing our understanding of complex biological processes and in the identification of new drug targets. nih.govox.ac.uk
Q & A
Basic: What are the common synthetic routes for 6-bromo-1H-purin-2-amine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution, analogous to methods used for 6-methyl-1H-purin-2-amine. For example, 6-chloropurine or a related precursor reacts with brominating agents like HBr or NaBr under controlled conditions. Solvents such as ethanol or dimethylformamide (DMF) are used, often with a tertiary amine (e.g., triethylamine) to neutralize byproducts. Heating at 60–80°C for 12–24 hours enhances yield . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. Purity can be monitored via HPLC or TLC, with recrystallization in ethanol for final purification.
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify substitution patterns. The bromine atom at position 6 causes deshielding of adjacent protons, observable in downfield shifts (~8.5–9.0 ppm for purine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHBrN, theoretical ~214.03 g/mol) and isotopic patterns due to bromine (1:1 Br/Br ratio) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 260 nm) assesses purity (>98% for research-grade material) .
Advanced: How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of regiochemistry and hydrogen bonding. For example, SHELX software (e.g., SHELXL) refines crystallographic data, resolving potential tautomerism or positional isomerism. Key parameters include:
- Data Collection : High-resolution (<1.0 Å) data at 100 K to minimize thermal motion .
- Refinement : R-factor < 0.05 and wR-factor < 0.15 indicate high precision. Hydrogen bonds (e.g., N–H···N) stabilize the purine ring, which is critical for validating the amino group at position 2 .
Advanced: How should researchers address contradictions between computational modeling and experimental data (e.g., NMR vs. DFT)?
Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Mitigation strategies include:
- Cross-Validation : Compare experimental NMR shifts with DFT calculations using implicit solvent models (e.g., IEFPCM for DMSO or water) .
- Variable-Temperature NMR : Detect tautomeric equilibria by observing line broadening at elevated temperatures.
- Crystallographic Validation : Use SCXRD to resolve ambiguities in molecular geometry .
Advanced: What strategies are effective in studying the bioactivity of this compound, given its structural similarity to purine antimetabolites?
- Enzyme Inhibition Assays : Test against purine-metabolizing enzymes (e.g., adenosine deaminase) using UV-Vis kinetics. IC values are compared to non-brominated analogs to assess bromine’s electronic effects .
- Cellular Uptake Studies : Radiolabel the compound (e.g., Br) or use fluorescent derivatives to track intracellular distribution .
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., 6-iodo or 6-methyl analogs) to isolate bromine’s role in activity .
Advanced: How can researchers ensure reproducibility in synthetic protocols for halogenated purines?
- Detailed Reaction Logs : Document exact stoichiometry, solvent batches, and heating rates.
- Quality Control : Use standardized reference materials (e.g., NMR spectra from PubChem) .
- Collaborative Validation : Share samples with independent labs for cross-testing spectroscopic and crystallographic data .
Advanced: What are the challenges in interpreting mass spectrometry data for brominated purines, and how can they be mitigated?
- Isotopic Patterns : Bromine’s Br/Br (1:1) ratio can overlap with other fragments. Use high-resolution MS (HRMS) to distinguish isotopic clusters .
- Fragmentation Pathways : Bromine increases the likelihood of C–Br bond cleavage. Compare fragmentation patterns with databases (e.g., NIST) .
Advanced: How does the bromine atom influence the electronic properties of this compound compared to non-halogenated analogs?
Bromine’s electron-withdrawing effect reduces electron density at position 6, altering:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
